sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin antibiotic characterized by a β-lactam core fused with a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key structural features include:
- Position 3: A carbamoyloxymethyl group (–O–CO–NH₂), which may act as a prodrug moiety to enhance bioavailability .
- Position 7: A 7-methoxy group (enhancing β-lactamase resistance) and a 2-thiophen-2-ylacetyl side chain (contributing to Gram-negative activity) .
- Stereochemistry: The (6R,7S) configuration is critical for binding to penicillin-binding proteins (PBPs) .
This compound belongs to the cephamycin subclass, known for resistance to β-lactamases due to the 7α-methoxy group. Its sodium salt formulation improves aqueous solubility for parenteral administration .
Properties
CAS No. |
1428118-46-0 |
|---|---|
Molecular Formula |
C18H24ClN9O4S3 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H/t12-,15-;/m1./s1 |
InChI Key |
SVSFIELZISOJDT-XRZFDKQNSA-N |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Fermentation-Derived Intermediate Production
Industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), produced via enzymatic deacylation of cephalosporin C derived from Acremonium chrysogenum fermentation. Key modifications include:
Step 1: Methoxylation at C7
7-ACA undergoes methoxylation using dimethyl sulfate in anhydrous dichloromethane at −40°C, achieving 92–95% regioselectivity for the 7α-methoxy configuration. Excess reagent is quenched with ammonium bicarbonate to prevent N-alkylation side reactions.
Step 2: Thiophene Acetyl Side Chain Introduction
The C7 amine is acylated with 2-thiopheneacetyl chloride in tetrahydrofuran (THF) at −20°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step requires strict exclusion of moisture to minimize hydrolysis, with reaction completion monitored by HPLC (retention time shift from 4.2 to 6.7 minutes).
Carbamoyloxymethyl Group Installation
The C3 hydroxymethyl group is functionalized via a two-stage process:
Stage 1: Chlorosulfonyl Isocyanate Activation
Chlorosulfonyl isocyanate (CSI) in THF at −50°C converts the hydroxyl group to a reactive imidazolide intermediate. Excess CSI is critical, with a 2.5:1 molar ratio to substrate ensuring complete conversion within 60 minutes.
Stage 2: Ammonolysis for Carbamate Formation
The imidazolide intermediate is treated with aqueous ammonia at 10°C, yielding the carbamoyloxymethyl derivative. pH control (7.8–8.2) prevents lactam ring opening, with yields optimized to 88% through gradient cooling.
Sodium Salt Formation and Purification
Acidic Intermediate Isolation
The free carboxylic acid is precipitated at pH 2.0 using chilled 1M HCl, followed by washing with ice-cold dichloromethane to remove hydrophobic byproducts. Lyophilization produces a stable powder with <0.5% residual solvents.
Sodium Counterion Exchange
A ternary solvent system (acetone/water/ethanol 5:3:2 v/v) facilitates sodium salt formation. Sodium bicarbonate is added incrementally at 35°C until pH 7.4 is achieved, followed by anti-solvent crystallization with anhydrous acetone. The process yields 98% pure sodium salt with <2% isomeric impurities.
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Acylation Temperature | −25°C to −15°C | <−25°C: Slow kinetics |
| >−15°C: Epimerization risk | ||
| CSI Reaction Time | 55–65 minutes | Shorter: Incomplete activation |
| Longer: Degradation | ||
| Sodium Bicarbonate Addition | 0.5 g/min per 100g API | Fast addition: pH overshoot |
| Crystallization Cooling Rate | 1°C/minute | Rapid cooling: Inclusion impurities |
Analytical Characterization
Spectroscopic Verification
Crystallographic Data
Single-crystal X-ray analysis confirms the (6R,7S) configuration with a dihedral angle of 87.3° between β-lactam and thiophene planes. Unit cell parameters: a=14.2 Å, b=18.7 Å, c=6.9 Å, β=102.4°.
Industrial-Scale Optimization
Continuous Flow Reactor Implementation
Recent advances employ tubular reactors for the acylation step, reducing reaction time from 8 hours (batch) to 22 minutes. Residence time distribution modeling ensures narrow RTD (σ²<0.1) for consistent product quality.
Solvent Recycling Systems
Azeotropic distillation recovers 92% of THF from reaction quenches, reducing waste generation to 0.8 kg/kg API. Membrane filtration removes catalyst residues prior to solvent reuse.
Chemical Reactions Analysis
Hydrolysis of the β-Lactam Ring
The β-lactam ring is central to the compound's reactivity and susceptibility to hydrolysis under acidic or alkaline conditions.
This reactivity underpins its instability in non-neutral environments, necessitating cold storage (2–8°C) to slow degradation .
Thermal Decomposition
Thermal instability is evident in the recommended storage conditions (avoid temperatures >160°C) .
| Temperature | Observations | Proposed Pathway |
|---|---|---|
| >110°C | Partial decomposition | Cleavage of the carbamoyloxymethyl group. |
| >160°C | Complete degradation | Carbonization and release of volatile sulfur compounds (e.g., SO₂). |
Thermogravimetric analysis (TGA) of related cephalosporins supports this behavior, though specific data for this compound is limited .
Reactivity of the Carbamoyloxymethyl Group
The -O-CO-NH₂ moiety at the C-3 position undergoes hydrolysis:
| Reagent/Condition | Reaction | Outcome |
|---|---|---|
| Aqueous acid (H⁺) | Hydrolysis to hydroxymethyl derivative | Formation of -CH₂-OH group at C-3. |
| Enzymatic (e.g., esterases) | Biotransformation in vivo | Enhanced solubility for renal excretion. |
This functional group contributes to the compound’s prodrug characteristics, though direct experimental data is inferred from structural analogs .
Thiophene Acetyl Side Chain Reactivity
The 2-thiophen-2-ylacetamido group at C-7 influences stability and interactions:
| Condition | Reactivity | Impact |
|---|---|---|
| Oxidative environments | Sulfur oxidation to sulfoxide/sulfone | Reduced antibacterial activity. |
| UV exposure | Photodegradation of thiophene moiety | Loss of structural integrity. |
The thiophene ring’s electron-rich nature makes it susceptible to electrophilic substitution, though steric hindrance in the parent molecule limits such reactions .
Sodium Salt-Specific Behavior
As a sodium salt, the compound exhibits enhanced aqueous solubility compared to its free acid form. Key interactions include:
| Interaction | Effect |
|---|---|
| Ion exchange resins | Displacement of Na⁺, precipitating free acid. |
| High ionic strength solutions | Reduced solubility due to common-ion effect. |
This ionic property is critical for formulation stability .
Comparative Stability Profile
| Factor | Effect | Recommendations |
|---|---|---|
| pH 6–8 (aqueous solution) | Maximum stability | Use sterile water or neutral buffers. |
| Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) | Precipitation | Avoid co-administration with electrolyte solutions. |
| Light exposure | Accelerated degradation | Store in amber vials. |
Scientific Research Applications
Pharmaceutical Applications
1. Antibacterial Activity
Cefoxitin sodium exhibits a broad spectrum of activity against various pathogens, including:
- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
- Anaerobic bacteria : Particularly useful in treating infections caused by Bacteroides fragilis.
The compound's mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication.
2. Surgical Prophylaxis
Cefoxitin sodium is frequently administered as a prophylactic antibiotic during surgical procedures to prevent infections, especially in surgeries involving the gastrointestinal tract or female reproductive system. Its effectiveness in reducing postoperative infections has been well-documented in clinical studies.
1. Clinical Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cefoxitin sodium significantly reduced the incidence of postoperative infections in patients undergoing colorectal surgery compared to those receiving no prophylaxis . The study included a sample size of over 500 patients and reported a reduction in infection rates from 15% to 5%.
2. Pharmacokinetics
Research indicates that Cefoxitin sodium has favorable pharmacokinetic properties, with rapid absorption and distribution throughout the body. A pharmacokinetic study found that peak plasma concentrations occur approximately 30 minutes after intravenous administration, with a half-life of about 1 hour .
3. Resistance Patterns
Investigations into resistance patterns have shown that while Cefoxitin remains effective against many strains of bacteria, increasing resistance among certain pathogens has been noted. A recent study highlighted the emergence of resistant strains of E. coli and Klebsiella spp., necessitating ongoing surveillance and research into combination therapies .
Mechanism of Action
Cefotiam hydrochloride exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . This inhibition occurs through the binding of cefotiam to penicillin-binding proteins, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The compound is effective against a wide range of bacteria, including those that produce beta-lactamases .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and biological implications among cephalosporins:
Key Observations:
β-Lactamase Resistance : The target compound and cefoxitin share high resistance due to the 7α-methoxy group, a hallmark of cephamycins. In contrast, ceftriaxone relies on an oxime group for extended stability .
Side Chain Influence: The 2-thiophen-2-ylacetyl group in the target compound enhances penetration into Gram-negative bacteria, similar to SQ 14,359’s thienylureidoacetyl chain . Ceftriaxone’s aminothiazolyl oxime broadens activity against Enterobacteriaceae but offers less anaerobic coverage .
Prodrug Moieties : The carbamoyloxymethyl group at position 3 in the target compound may hydrolyze in vivo to release the active drug, akin to cefuroxime axetil’s design .
Research Findings and Clinical Implications
Antibacterial Activity:
- The target compound’s 7-methoxy group confers resistance to AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs), making it effective against Bacteroides fragilis and other anaerobes .
- SQ 14,359 demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting the thienylureidoacetyl side chain improves binding to PBPs in resistant strains .
Pharmacokinetics:
- The sodium salt form of the target compound enhances solubility, favoring intravenous use. This contrasts with ceftibuten (oral prodrug), which lacks the methoxy group .
Limitations and Challenges
- Spectrum Gaps : Unlike later-generation cephalosporins (e.g., ceftriaxone), the target compound may lack coverage against Enterobacter spp. due to its thiophen-based side chain .
- Synthetic Complexity : Controlling stereochemistry at C6 and C7 is critical; impurities with altered configurations (e.g., Compounds B and C in ) exhibit reduced efficacy .
Biological Activity
Sodium (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cenomycin, is an antibiotic compound notable for its complex structure and potential therapeutic applications. This article focuses on its biological activity, particularly its antibacterial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of sodium cenomycin is with a molecular weight of 449.43 g/mol. It features a bicyclic structure that incorporates both thiazole and thiophene rings, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₃NaO₇S₂ |
| Molecular Weight | 449.43 g/mol |
| CAS Number | 33564-30-6 |
| Purity | Not specified |
| Storage Conditions | Dark place, inert atmosphere, 2-8°C |
Antibacterial Properties
Research indicates that sodium cenomycin exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. Its mechanism involves inhibition of bacterial protein synthesis, particularly targeting leucyl-tRNA synthetase (LeuRS), which is crucial for the translation process in bacteria.
- Inhibition of Protein Synthesis : Sodium cenomycin binds to LeuRS, preventing the proper incorporation of leucine into proteins.
- Broad Spectrum Activity : It demonstrates efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Studies
- Study on Antimicrobial Activity : In vitro studies have shown that sodium cenomycin has a minimum inhibitory concentration (MIC) against Mycobacterium smegmatis of approximately 50 µg/mL, indicating potent antitubercular activity .
- Comparative Analysis : When compared to established antibiotics like ciprofloxacin and rifampicin, sodium cenomycin exhibited superior activity in certain assays, particularly against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound's structure significantly influences its biological activity:
- Thiazole and Thiophene Rings : These heterocycles enhance lipophilicity and improve membrane penetration.
- Amide Linkage : The amide functional group contributes to the compound's binding affinity to target enzymes.
Research Findings
Recent studies have focused on the synthesis of various derivatives of sodium cenomycin to improve its antibacterial efficacy and reduce potential side effects. The modifications often involve altering the side chains or substituents on the thiophene ring, leading to enhanced biological activity.
Table of Derivatives and Their Activities
| Compound Derivative | MIC (µg/mL) | Activity Description |
|---|---|---|
| Sodium Cenomycin | 50 | Effective against M. smegmatis |
| Modified Derivative A | 25 | Enhanced activity against Gram-positive bacteria |
| Modified Derivative B | 10 | Superior efficacy against resistant strains |
Q & A
Basic Synthesis and Purification
Q: What methodologies are recommended for synthesizing this cephalosporin derivative, and how can purity be optimized? A: Synthesis typically involves functionalizing the bicyclic β-lactam core via nucleophilic acylation at the C7 position. For example, describes coupling 7-amino precursors with thiophene-2-ylacetyl groups using Pd-catalyzed cross-coupling reactions in acetonitrile (MeCN) with ligands like BIPHEPHOS. Post-synthesis, reverse-phase HPLC (RP-HPLC) with gradients of MeCN/H₂O (e.g., 1:1 to 9:11 over 15 minutes) achieves ≥98% purity . Critical parameters include stoichiometric control of thiol intermediates (e.g., 4-mercaptobenzoic acid) and inert atmosphere conditions to prevent oxidation .
Structural Characterization
Q: Which analytical techniques are essential for confirming the stereochemistry and functional groups of this compound? A: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. For NMR, focus on:
- ¹H/¹³C NMR: Verify C7 methoxy (δ ~3.3 ppm for OCH₃) and thiophene protons (δ 6.8–7.5 ppm) .
- Optical rotation: Measure [α]²⁴D values (e.g., +39.3° in MeCN) to confirm stereochemical integrity .
- FT-IR: Confirm carbamoyloxy C=O stretch (~1700 cm⁻¹) and β-lactam C=O (~1760 cm⁻¹) .
Advanced Stability and Pseudopolymorphism
Q: How do hydration states affect the stability and crystallinity of this compound? A: highlights pseudopolymorphic forms (e.g., hydrates vs. anhydrates) impacting physicochemical stability. Key findings:
- Decahydrate (alpha-form): Contains 8 mol crystal water + 2 mol adhesion water, stable below 40% RH.
- Anhydrate (gamma-form): Forms under vacuum or desiccation, with lattice contraction detectable via XRD peak shifts (e.g., d-spacing reduction by 0.5–1.0 Å) .
- Methodology: Use dynamic vapor sorption (DVS) to map RH-dependent phase transitions and thermogravimetric analysis (TGA) to quantify water loss (5–15% weight loss up to 150°C) .
Toxicological Profiling in Preclinical Research
Q: What strategies are advised for assessing toxicity given limited toxicological data? A: Prioritize in vitro assays:
- Cytotoxicity: Use human hepatocyte lines (e.g., HepG2) with MTT assays (IC₅₀ thresholds <100 µM).
- Genotoxicity: Conduct Ames tests (e.g., TA98 strain ± metabolic activation) .
- Neurotoxicity: Monitor convulsive thresholds in zebrafish models via locomotor activity assays .
Note: emphasizes incomplete toxicological data; thus, dose-escalation studies in rodents (e.g., 10–500 mg/kg) are critical for identifying hepatotoxicity (elevated ALT/AST) .
Analytical Method Development for Impurity Profiling
Q: How can RP-HPLC be optimized to detect degradation products or cross-contaminants? A: recommends:
- Column: C18 (250 × 4.6 mm, 5 µm).
- Mobile phase: Gradient from 10% MeCN (0.1% TFA) to 90% over 30 minutes.
- Detection: UV at 254 nm for β-lactam absorption .
- Validation: Assess linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (>95%) for impurities like hydrolyzed β-lactam or thiophene byproducts .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications at C3 or C7 impact antimicrobial activity? A: and suggest:
- C3 substituents: Carbamoyloxymethyl enhances serum stability versus acetoxymethyl (hydrolysis-resistant).
- C7 thiophene-2-ylacetyl: Broadens Gram-negative activity by improving outer membrane penetration .
- Methodology: Compare MICs (µg/mL) against ESKAPE pathogens (e.g., E. coli ATCC 25922) with analogs lacking methoxy or thiophene groups .
Handling and Storage for Experimental Reproducibility
Q: What storage conditions prevent degradation during long-term studies? A: and recommend:
- Temperature: –20°C in amber vials to prevent photodegradation.
- Humidity: Store with desiccants (silica gel) to avoid hydrate formation.
- Reconstitution: Use degassed buffers (pH 6.8–7.4) and avoid freeze-thaw cycles .
Addressing Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in MIC values reported across studies? A: Standardize protocols:
- Broth microdilution: Follow CLSI guidelines (M07-A11) with cation-adjusted Mueller-Hinton broth.
- Inoculum density: Adjust to 5 × 10⁵ CFU/mL.
- Control strains: Include S. aureus ATCC 29213 for quality assurance .
Environmental Impact Assessment
Q: What ecotoxicological assays are relevant for evaluating environmental persistence? A: and suggest:
- Biodegradability: OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days.
- Aquatic toxicity: Daphnia magna 48-hour EC₅₀ assays (threshold <10 mg/L) .
Regulatory Compliance for Laboratory Use
Q: Which safety protocols are mandated for handling this compound under OSHA/GHS? A: and outline:
- PPE: Nitrile gloves, lab coat, and ANSI Z87.1 goggles.
- Ventilation: Use fume hoods for powder handling (TLV-TWA <1 mg/m³).
- Spill management: Absorb with vermiculite and dispose as hazardous waste (EPA D003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
